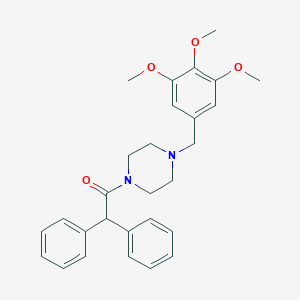
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine, also known as Ro 64-6198, is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an attractive candidate for research in the field of neuroscience.
Mechanism of Action
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 works by inhibiting the activity of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide then acts on the cannabinoid receptors in the brain, which results in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in anandamide levels in the brain as a result of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 administration has been shown to have a range of physiological and biochemical effects. These include the regulation of pain, mood, and appetite, as well as the modulation of the immune system and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 in lab experiments is its high selectivity for FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 is its relatively short half-life, which requires frequent administration in order to maintain its effects.
Future Directions
There are several potential future directions for research on 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential in the treatment of pain, mood disorders, and other conditions. Another potential direction is in the study of the effects of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 on the endocannabinoid system in different disease states, such as chronic pain and depression. Finally, there is also potential for the use of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a tool in the study of the endocannabinoid system and its role in various physiological and biochemical processes.
Synthesis Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a white solid that can be purified by recrystallization.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been shown to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which is a neurotransmitter that plays a key role in the regulation of pain, mood, and appetite.
properties
Product Name |
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine |
|---|---|
Molecular Formula |
C27H30N2O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O3/c1-31-24-14-13-21(19-25(24)32-2)20-28-15-17-29(18-16-28)27(30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,26H,15-18,20H2,1-2H3 |
InChI Key |
FIFUGZVCTISHPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)


